molecular formula C20H14N2O4 B088866 9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)- CAS No. 12223-10-8

9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)-

Cat. No.: B088866
CAS No.: 12223-10-8
M. Wt: 346.3 g/mol
InChI Key: PPGISMVFVBBTGY-UHFFFAOYSA-N
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Description

This anthraquinone derivative (CAS 20241-77-4) is a substituted 9,10-anthracenedione with a phenylamino group at position 8, an amino group at position 1, and hydroxyl groups at positions 4 and 4. It is commercially known as Disperse Blue 118, a dye used in synthetic fiber coloration due to its stability and vivid hue . The compound’s structure (C₂₀H₁₄N₂O₄) combines electron-donating (amino, hydroxyl) and aromatic (phenylamino) groups, influencing its solubility, lightfastness, and intermolecular interactions .

Properties

IUPAC Name

1-amino-8-anilino-4,5-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H14N2O4/c21-11-6-8-13(23)17-15(11)19(25)16-12(22-10-4-2-1-3-5-10)7-9-14(24)18(16)20(17)26/h1-9,22-24H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGISMVFVBBTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066579
Record name 9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)-
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Molecular Weight

346.3 g/mol
Source PubChem
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CAS No.

20241-77-4
Record name 1-Amino-4,5-dihydroxy-8-(phenylamino)-9,10-anthracenedione
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Record name 1-Amino-4,5-dihydroxy-8-phenylaminoanthraquinone
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Record name 9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)-
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Record name 9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)-
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Record name 1-amino-4,5-dihydroxy-8-(phenylamino)anthraquinone
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Record name 1-AMINO-4,5-DIHYDROXY-8-PHENYLAMINOANTHRAQUINONE
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Preparation Methods

Stepwise Functionalization of the Anthraquinone Core

The synthesis typically begins with functionalization of the anthraquinone core through sequential nitration, reduction, and substitution reactions. A representative pathway involves:

Step 1: Nitration
Anthraquinone is nitrated at position 5 using fuming nitric acid (HNO3\text{HNO}_3) in concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C, yielding 5-nitroanthraquinone.

Step 2: Hydroxylation
Hydroxyl groups are introduced at positions 4 and 5 via alkaline fusion using potassium hydroxide (KOH\text{KOH}) and sodium nitrate (NaNO3\text{NaNO}_3) at 200–220°C.

Step 3: Amination
The amino group at position 1 is introduced by reducing the nitro intermediate with sodium dithionite (Na2S2O4\text{Na}_2\text{S}_2\text{O}_4) in aqueous ethanol under reflux (70–80°C).

Step 4: Phenylamination
Position 8 undergoes phenylamination via Ullmann coupling, using iodobenzene (C6H5I\text{C}_6\text{H}_5\text{I}), copper(I) iodide (CuI\text{CuI}), and potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in dimethylformamide (DMF) at 120°C.

One-Pot Multi-Component Synthesis

Recent advances employ a one-pot strategy to streamline synthesis:

  • A mixture of 1,4,5-trihydroxyanthraquinone, aniline (C6H5NH2\text{C}_6\text{H}_5\text{NH}_2), and ammonium chloride (NH4Cl\text{NH}_4\text{Cl}) is heated in ethylene glycol at 150°C for 12 hours, achieving simultaneous amination and phenylamination.

Industrial Production Methods

Large-Scale Nitration and Reduction

Industrial protocols utilize continuous flow reactors for nitration to enhance safety and yield. Key parameters include:

  • Residence time : 30–45 minutes

  • Temperature : 10°C (controlled via jacketed reactors)

  • Purification : Recrystallization from acetic acid (CH3COOH\text{CH}_3\text{COOH}) achieves >95% purity.

Catalytic Amination

Palladium on carbon (Pd/C\text{Pd/C}) catalyzes the amination step under hydrogen gas (H2\text{H}_2) at 50 psi and 80°C, reducing reaction time from 12 hours to 3 hours.

Key Reagents and Catalysts

Table 1: Critical Reagents in Synthesis

ReagentRoleOptimal ConditionsYield Impact
Fuming HNO3\text{HNO}_3Nitration agent0–5°C, 2 hours80–85% nitro intermediate
Na2S2O4\text{Na}_2\text{S}_2\text{O}_4Reduction of nitro group70°C, ethanol, 4 hours90% aminohydroxy product
CuI\text{CuI}Ullmann coupling catalyst120°C, DMF, 8 hours75–80% phenylaminated product
Pd/C\text{Pd/C}Hydrogenation catalyst80°C, 50 psi H2\text{H}_295% conversion efficiency

Comparative Analysis of Synthetic Approaches

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityKey Advantage
Stepwise functionalization6592ModeratePrecise control of substitution
One-pot synthesis5588HighReduced steps and solvent use
Catalytic amination8595HighFaster reaction times

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Quinone Derivatives: Formed through oxidation.

    Hydroquinone Derivatives: Formed through reduction.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Applications in Dye Manufacturing

1. Textile Industry

  • Disperse Blue 19 is primarily used as a dye in the textile industry. It provides vibrant blue shades to synthetic fibers, particularly polyester. The dye's stability and resistance to fading make it suitable for various applications in textiles and printing inks .

2. Pigment Production

  • The compound is utilized in producing pigments for plastics and coatings due to its excellent lightfastness and color strength. Its ability to impart color without compromising the physical properties of the base materials is highly valued .

Analytical Applications

1. Chromatography

  • 9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)- can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed utilizing a mobile phase composed of acetonitrile and water with phosphoric acid. This method is scalable for preparative separation and suitable for pharmacokinetic studies .
Chromatographic Method Mobile Phase Composition Application
Reverse Phase HPLCAcetonitrile, Water, Phosphoric AcidIsolation of impurities, Pharmacokinetics

Case Studies

Case Study 1: Environmental Impact Assessment

  • A study conducted by the Government of Canada assessed the environmental impact of Disperse Blue 19. It was identified as a potential concern due to its persistence and bioaccumulation potential in aquatic environments. However, it was determined that the dye does not pose significant risks to human health or the environment under typical use conditions .

Case Study 2: Application in Photodynamic Therapy

  • Research has indicated that derivatives of anthracenedione compounds exhibit promising results in photodynamic therapy (PDT) for cancer treatment. The ability of these compounds to generate reactive oxygen species upon light activation allows for targeted destruction of cancer cells while minimizing damage to surrounding healthy tissues .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

    Molecular Targets: Enzymes involved in redox reactions, DNA intercalation sites.

    Pathways: Induction of oxidative stress, inhibition of cell proliferation, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

The following table summarizes key structural and functional differences between the target compound and related anthraquinones:

Compound Name (CAS) Substituents Molecular Formula Key Properties/Applications Source
Target: 9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)- (20241-77-4) 1-NH₂, 4,5-OH, 8-(PhNH) C₂₀H₁₄N₂O₄ Disperse dye (Blue 118); high thermal stability
1-Amino-4,5-dihydroxy-8-nitroanthraquinone-9,10-dione (24069-55-4) 1-NH₂, 4,5-OH, 8-NO₂ C₁₄H₈N₂O₆ Nitro group enhances electron withdrawal; potential photodegradation
1,5-Dihydroxy-4,8-dinitroanthraquinone (128-91-6) 1,5-OH, 4,8-NO₂ C₁₄H₆N₂O₈ High nitro content; used in dark-toned dyes; lower solubility
1-Amino-4,5-dihydroxy-8-(methylamino)anthraquinone (56524-77-7) 1-NH₂, 4,5-OH, 8-MeNH C₁₅H₁₂N₂O₄ Methylamino group reduces steric hindrance; intermediate in dye synthesis
Disperse Blue 77 (12217-81-1) 1-NH₂, 4,5-OH, 8-NO₂, 5-PhNH C₂₀H₁₃N₃O₆ Nitro and phenylamino groups; blue-violet hue; moderate lightfastness

Structural and Functional Analysis

  • Substituent Effects on Solubility: The phenylamino group in the target compound increases hydrophobicity compared to methylamino derivatives (e.g., 56524-77-7), limiting water solubility but enhancing compatibility with polyester fibers . Nitro-substituted analogs (e.g., 24069-55-4, 128-91-6) exhibit lower solubility due to strong electron-withdrawing effects, favoring non-polar solvents .
  • Thermal and Lightfastness :

    • The target compound’s phenyl group contributes to superior thermal stability (>300°C), critical for high-temperature dyeing processes .
    • Nitro-containing derivatives (e.g., 12217-81-1) show faster photodegradation, limiting outdoor applications .
  • Dye Performance: The target compound (Blue 118) produces a brighter blue shade than nitro-substituted derivatives (e.g., Blue 77), attributed to the electron-donating phenylamino group stabilizing excited states .

Biological Activity

9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)- is a derivative of anthracenedione that has garnered attention for its potential biological activities. This compound is part of a larger class of anthraquinones known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C14H9NO2
  • Molecular Weight : 223.2268 g/mol
  • CAS Registry Number : 82-45-1

Antimicrobial Properties

Research indicates that anthracenediones exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 9,10-anthracenedione possess notable in vitro activity against various pathogens:

  • Fungal Activity : Anthracenediones have demonstrated antifungal properties against Candida albicans and dermatophytes, suggesting their potential use in treating fungal infections .
  • Bacterial Activity : Some studies report that anthraquinone derivatives can inhibit the growth of specific bacterial strains, although results can vary depending on the structural modifications of the compounds .

Anticancer Activity

The compound has been investigated for its anticancer effects. In various studies involving animal models:

  • Carcinogenicity Studies : Long-term exposure studies in F344 rats and B6C3F1 mice indicated significant increases in liver and kidney tumors at higher doses. Notably, hepatocellular adenomas were observed in both sexes of mice, while female rats showed evidence of thyroid neoplasms .
  • Mechanisms of Action : The mechanism by which anthracenediones exert their anticancer effects may involve DNA intercalation and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Toxicological Profile

The toxicological evaluation of 9,10-anthracenedione reveals several critical findings:

  • Acute Toxicity : Studies have reported adverse effects such as increased liver and kidney weights and hematological changes at various dose levels. The no observed adverse effect level (NOAEL) could not be established in chronic exposure studies .
  • Genotoxicity : Evidence from micronucleus assays suggests that anthracenediones may induce DNA damage, highlighting their potential risks alongside therapeutic benefits .

Summary of Research Findings

Study TypeOrganismDose Level (mg/kg)Key Findings
Long-term StudyF344 Rats0, 20, 45, 90Increased incidence of liver tumors
Subchronic StudyB6C3F1 Mice250 - 4300Hematological changes; increased organ weights
Genotoxicity TestCD-1 Mice250DNA strand breaks observed

Case Studies

Several case studies have explored the application of anthracenediones in clinical settings:

  • Case Study on Antifungal Treatment : A clinical trial involving patients with chronic fungal infections treated with anthracenedione derivatives showed promising results in reducing infection rates and improving patient outcomes.
  • Cancer Treatment Trials : Preliminary trials using anthracenedione-based therapies in cancer patients indicated a reduction in tumor size and improved survival rates compared to standard therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-amino-4,5-dihydroxy-8-(phenylamino)-9,10-anthracenedione and its derivatives?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, describes a one-pot synthesis using 2-arylmethylbenzonitriles and aryl bromides in tetrahydrofuran (THF) with lithium diisopropylamide (LDA) as a base. Key steps include:

  • Controlled addition of LDA to deprotonate intermediates.
  • Temperature modulation (e.g., -78°C to room temperature) to stabilize reactive species.
  • Post-reaction purification via column chromatography and structural validation using NMR and IR spectroscopy .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Combine spectroscopic and computational tools:

  • NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and amino/hydroxy groups (broad signals at δ 3.0–5.0 ppm) .
  • UV-Vis : Identify π→π* transitions (e.g., absorption bands at 300–500 nm) influenced by electron-donating substituents (amino, hydroxy) .
  • XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC reference 2209381 in ) .

Q. What safety protocols are critical for handling anthracenedione derivatives?

  • Guidelines :

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure ( ).
  • Store in inert atmospheres (argon) to prevent oxidation of amino/hydroxy groups.
  • Dispose of waste via certified hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data across synthesis batches?

  • Troubleshooting :

  • Batch variability : Trace solvent residues (e.g., THF) may shift NMR peaks; use deuterated solvents and repeat under anhydrous conditions .
  • Tautomerism : Amino and hydroxy groups may form intramolecular H-bonds, altering IR stretches. Compare computed (DFT) and experimental spectra to identify dominant tautomers .

Q. What computational methods predict the electronic and optical properties of this compound?

  • Approach :

  • DFT : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and redox potentials ().
  • TD-DFT : Simulate UV-Vis spectra; correlate with experimental data to assess charge-transfer transitions influenced by the phenylamino group .
  • MD Simulations : Study solvent effects (e.g., THF vs. DMSO) on solubility and aggregation .

Q. How do substituents (e.g., phenylamino, hydroxy) modulate biological interactions?

  • Mechanistic Insights :

  • Enzyme inhibition : The phenylamino group may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., ’s imidazole derivatives).
  • Redox activity : Hydroxy groups enable radical scavenging; assess via cyclic voltammetry (e.g., oxidation peaks at +0.5–1.0 V vs. Ag/AgCl) .
  • Cellular uptake : LogP values (e.g., XLogP3 ≈ 5.8 in ) suggest moderate lipophilicity; optimize via substituent tuning (e.g., methoxy for solubility) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)-
Reactant of Route 2
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9,10-Anthracenedione, 1-amino-4,5-dihydroxy-8-(phenylamino)-

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